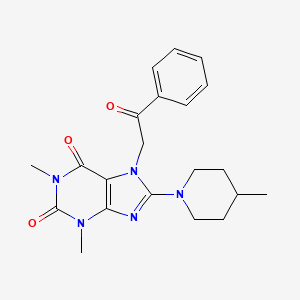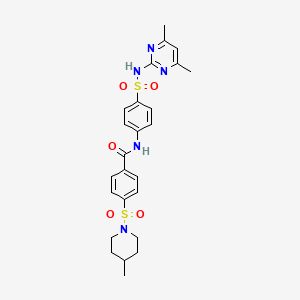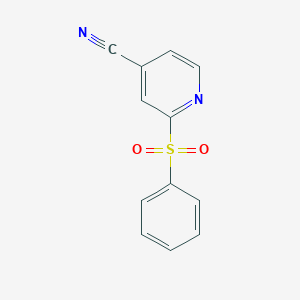![molecular formula C10H11ClN2O4S B2612842 N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide CAS No. 97433-27-7](/img/structure/B2612842.png)
N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide: is an organic compound that features a sulfonamide group, an acetyl group, and a chloroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide typically involves the following steps:
Acetylation: The starting material, 4-aminobenzenesulfonamide, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylaminophenyl)sulfonamide.
Chlorination: The acetylated product is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, although these are less common for this compound.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substituted Products: Depending on the nucleophile used, various substituted derivatives of N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide can be obtained.
Hydrolyzed Products: The hydrolysis of the acetyl group yields N-(4-aminophenyl)sulfonamide.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: This compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine:
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide involves its interaction with biological targets through its functional groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA.
Comparación Con Compuestos Similares
- N-(4-[(Acetylamino)phenyl]sulfonyl)acetamide
- N-(4-[(Acetylamino)phenyl]sulfonyl)propanamide
- N-(4-[(Nitromethyl)sulfonyl]phenyl)acetamide
Uniqueness:
- Chloroacetamide Group: The presence of the chloroacetamide group in N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide distinguishes it from similar compounds, providing unique reactivity and potential applications.
- Versatility: The combination of sulfonamide, acetyl, and chloroacetamide groups offers a versatile scaffold for chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4S/c1-7(14)13-18(16,17)9-4-2-8(3-5-9)12-10(15)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYZZCCUUTXKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2612759.png)



![Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-](/img/structure/B2612768.png)
![N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2612769.png)
![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)

![N-{4-[1-(3-methylbenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)
![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)


![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2612780.png)
![2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2612782.png)
